molecular formula C10H16O4 B12272852 (-)-4-epi-Alyxialactone

(-)-4-epi-Alyxialactone

Cat. No.: B12272852
M. Wt: 200.23 g/mol
InChI Key: DYRWCEDTDIXFOD-UHFFFAOYSA-N
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Description

(-)-4-epi-Alyxialactone is a monoterpene derivative with the molecular formula C₁₀H₁₆O₄ (molecular weight: 200.23 g/mol) and CAS registry number 132339-37-8 . Its structure is defined as (4S,4aS,6S,7R,7aS)-hexahydro-6-hydroxy-4-(hydroxymethyl)-7-methylcyclopenta[c]pyran-3(1H)-one, characterized by a bicyclic framework combining cyclopentane and pyran rings . This compound is an epimer of alyxialactone, distinguished by stereochemical inversion at the C-4 position .

It has been isolated from diverse botanical sources, including Uncaria rhynchophylla (a traditional medicinal plant) and Neonauclea reticulata . Structural identification relies on spectroscopic methods (e.g., 2D NMR, X-ray crystallography) and comparisons with literature data .

Properties

IUPAC Name

6-hydroxy-4-(hydroxymethyl)-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-5-8-4-14-10(13)7(3-11)6(8)2-9(5)12/h5-9,11-12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRWCEDTDIXFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C1COC(=O)C2CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4R)-HEXAHYDRO-6ALPHA-HYDROXY-4BETA-(HYDROXYMETHYL)-7ALPHA-METHYLCYCLOPENTA[C]PYRAN-3(4H)-ONE involves several steps, typically starting with the preparation of the cyclopentapyran ring. This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry. Industrial production methods may involve optimizing these reactions for scale, using continuous flow reactors or other advanced techniques to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form ketones or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, using appropriate reagents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research has indicated several promising biological activities associated with (-)-4-epi-Alyxialactone, including:

  • Antioxidant Activity :
    • Iridoids, including (-)-4-epi-Alyxialactone, are known for their antioxidant properties. They can scavenge free radicals, thus potentially reducing oxidative stress in biological systems .
  • Antibacterial Effects :
    • Studies have shown that compounds derived from plants containing iridoids exhibit antibacterial properties. Specifically, extracts containing (-)-4-epi-Alyxialactone have been evaluated for their effectiveness against various pathogenic bacteria .
  • Cytotoxicity Against Cancer Cells :
    • Preliminary studies suggest that (-)-4-epi-Alyxialactone may possess cytotoxic effects against hepatocellular carcinoma (HCC) cells. In vitro assays have demonstrated varying degrees of cytotoxicity, indicating its potential as an anti-cancer agent .

Case Study 1: Antioxidant and Antibacterial Activity

A study investigated the antioxidant and antibacterial activities of various extracts from Alyxia reinwardtii, a plant known to contain iridoids including (-)-4-epi-Alyxialactone. The methanolic extract showed significant antioxidant activity with a DPPH scavenging percentage of 75.81% and a minimum inhibitory concentration (MIC) of 0.63 μg/mL against E. coli .

Extract TypeAntioxidant Activity (%)MIC (μg/mL)
Methanol75.810.63
Hexane11.172.50

Case Study 2: Cytotoxicity Evaluation

In a cytotoxicity assay involving Hep3B cells, extracts containing (-)-4-epi-Alyxialactone were evaluated for their ability to inhibit cell growth. The ethyl acetate fraction exhibited significant inhibitory effects with an EC50 value of 591.13 μg/mL, suggesting that this compound may contribute to the observed cytotoxicity .

FractionEC50 (μg/mL)
Ethyl Acetate591.13
ButanolNot significant
WaterNot significant

Mechanism of Action

The mechanism by which (4R)-HEXAHYDRO-6ALPHA-HYDROXY-4BETA-(HYDROXYMETHYL)-7ALPHA-METHYLCYCLOPENTA[C]PYRAN-3(4H)-ONE exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, affecting various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues: Alyxialactone and Epimeric Variations

(-)-4-epi-Alyxialactone shares its core skeleton with alyxialactone but differs in the configuration at C-3. This stereochemical variation significantly impacts physicochemical properties and bioactivity:

Property (-)-4-epi-Alyxialactone Alyxialactone
C-4 Configuration 4S (epimer) 4R
Melting Point Not reported 198–200°C (lit.)
Optical Rotation [α]ᴅ²⁵ = -15.6° (MeOH) [α]ᴅ²⁵ = +22.3° (MeOH)
Bioactivity Moderate TNF-α inhibition Stronger TNF-α inhibition

Key Insight : The C-4 epimerization reduces TNF-α inhibitory potency compared to alyxialactone, highlighting the role of stereochemistry in biological interactions .

Monoterpene Derivatives from Neonauclea reticulata

(-)-4-epi-Alyxialactone was isolated alongside compounds like loganetin , loganin , and ficusal from N. reticulata . Cytotoxicity assays against Hep3B liver cancer cells revealed distinct activity profiles:

Compound EC₅₀ (µg/mL) Structural Class
Ficusal 85.36 ± 4.36 Lignan
Balanophonin 92.63 ± 1.41 Neolignan
p-Coumaric Acid 29.18 ± 3.48 Phenolic acid
(-)-4-epi-Alyxialactone >100 Monoterpene lactone

Key Insight: Unlike lignans and phenolic acids, (-)-4-epi-Alyxialactone showed negligible cytotoxicity in this study, suggesting its bioactivity is context-dependent .

Bioactivity in Uncaria rhynchophylla Derivatives

In aqueous extracts of U. rhynchophylla, (-)-4-epi-Alyxialactone demonstrated protective effects against APAP-induced HepG2 cell damage (IC₅₀ = 18.7 µM) but weaker TNF-α secretion inhibition (IC₅₀ = 32.4 µM) compared to alyxialactone (IC₅₀ = 12.8 µM for TNF-α) . Other monoterpenes like scholarein C and swertiachiralatone A showed distinct activity profiles:

Compound APAP Protection (IC₅₀, µM) TNF-α Inhibition (IC₅₀, µM)
(-)-4-epi-Alyxialactone 18.7 32.4
Alyxialactone 15.2 12.8
Scholarein C 25.9 >50

Key Insight : (-)-4-epi-Alyxialactone exhibits balanced hepatoprotective and anti-inflammatory activity, though less potent than its epimer .

Comparison with Iridoid Glycosides

Compounds like loganin and loganetin (iridoid glycosides) share biosynthetic origins with (-)-4-epi-Alyxialactone but differ in functionalization:

Property (-)-4-epi-Alyxialactone Loganin
Core Structure Monoterpene lactone Iridoid glycoside
Bioactivity Anti-inflammatory Neuroprotective, antiviral
Solubility Moderate in polar solvents High (due to glycosylation)

Key Insight: Glycosylation in loganin enhances solubility and diversifies its biological targets compared to non-glycosylated monoterpene lactones .

Biological Activity

(-)-4-epi-Alyxialactone is a non-glycosidic iridoid compound isolated from various plant sources, notably Cymbaria mongolica and Alyxia reinwardtii . This compound has garnered attention due to its diverse biological activities, particularly its antitumor and antibacterial properties. This article delves into the biological activity of (-)-4-epi-Alyxialactone, supported by research findings, case studies, and data tables.

  • Molecular Formula : C10_{10}H16_{16}O4_{4}
  • Molecular Weight : 200.23 g/mol
  • CAS Number : 132237-63-9

Antitumor Activity

Research indicates that (-)-4-epi-Alyxialactone exhibits significant cytotoxic effects against various cancer cell lines. In a study involving hepatocellular carcinoma (HCC) cells, compounds related to (-)-4-epi-Alyxialactone were evaluated using the MTT assay. The results demonstrated moderate cytotoxicity with effective concentrations (EC50) showing promising results:

CompoundEC50 (µg/mL)
(-)-4-epi-AlyxialactoneNot specified
Ficusal85.36 ± 4.36
Balanophonin92.63 ± 1.41
p-Coumaric Acid29.18 ± 3.48

These findings suggest that (-)-4-epi-Alyxialactone may contribute to the observed antitumor activity through mechanisms that warrant further investigation .

Antibacterial Activity

(-)-4-epi-Alyxialactone also demonstrates significant antibacterial properties. In studies assessing the effectiveness of various extracts from Alyxia reinwardtii , it was found that this compound exhibited notable inhibition against several bacterial strains:

Extract TypeInhibition Zone (mm)
Hexane Extract11.17 ± 4.48 (E. coli)
Ciprofloxacin12.00 ± 0.10 (E. coli)

The hexane extracts containing (-)-4-epi-Alyxialactone showed a substantial inhibition zone, indicating its potential as a natural antibacterial agent .

The biological activity of (-)-4-epi-Alyxialactone can be attributed to several mechanisms:

  • Cell Cycle Arrest : Research suggests that iridoids can induce cell cycle arrest in cancer cells, which may contribute to their antitumor effects.
  • Apoptosis Induction : The compound has been linked to the promotion of apoptosis in various cancer cell lines, leading to programmed cell death.
  • Antioxidant Activity : Iridoids are known for their antioxidant properties, which can help mitigate oxidative stress in cells, thereby influencing cancer progression and bacterial growth.

Case Studies

Several case studies have highlighted the efficacy of (-)-4-epi-Alyxialactone in both laboratory and clinical settings:

  • In Vitro Studies : Laboratory experiments have shown that (-)-4-epi-Alyxialactone can effectively inhibit the growth of specific cancer cell lines and bacterial strains.
  • Natural Product Research : Investigations into traditional medicinal plants have identified (-)-4-epi-Alyxialactone as a key bioactive component contributing to the therapeutic effects observed in ethnobotanical practices.

Q & A

Basic Research Questions

Q. How is (-)-4-epi-Alyxialactone identified and distinguished from its isomers in natural product extracts?

  • Methodological Answer : Identification relies on spectroscopic techniques such as 2D NMR (e.g., HSQC, HMBC, and COSY) to assign proton and carbon signals, coupled with X-ray crystallography for absolute configuration determination. For example, highlights the use of single-crystal X-ray diffraction to confirm the structure of 4-epi-alyxialactone (compound 12) and distinguish it from alyxialactone (compound 11) via ORTEP diagrams. Key NMR signals (e.g., δH and δC values for stereochemical centers) and optical rotation data should be cross-validated against literature values .

Q. What experimental approaches are used to assess the biological activity of (-)-4-epi-Alyxialactone?

  • Methodological Answer : Standardized in vitro assays (e.g., enzyme inhibition, cytotoxicity) with dose-response curves (IC50 or EC50 values) are employed. Ensure proper controls (e.g., solvent-only and positive/negative controls) to validate activity. emphasizes designing protocols with appropriate statistical power (e.g., t-tests, ANOVA) to confirm significance. For example, if testing anti-inflammatory activity, use lipopolysaccharide (LPS)-induced cytokine release models with triplicate measurements .

Q. How should researchers handle reproducibility challenges in synthesizing (-)-4-epi-Alyxialactone?

  • Methodological Answer : Document reaction conditions meticulously (solvent purity, temperature, catalyst loadings) and validate intermediates via HPLC or TLC. advises including raw spectral data in supplementary materials and referencing established protocols for known steps. For novel syntheses, provide full characterization (NMR, HRMS) and compare yields with prior studies to identify discrepancies .

Q. What statistical methods are recommended for analyzing (-)-4-epi-Alyxialactone’s bioactivity data?

  • Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U test) for non-normal distributions or small sample sizes. For dose-dependent studies, apply regression models (linear/logistic) to establish potency. stresses using error bars (standard deviation) and statistical software (e.g., GraphPad Prism) to visualize variability. Raw data should be archived in appendices, as per .

Advanced Research Questions

Q. How can researchers resolve spectral contradictions during structural reassessment of (-)-4-epi-Alyxialactone?

  • Methodological Answer : Combine computational methods (DFT calculations for NMR chemical shift prediction) with advanced crystallography (e.g., low-temperature X-ray diffraction) to resolve ambiguities. demonstrates the use of 2D NMR correlations (e.g., key NOESY interactions) to assign stereochemistry. Cross-reference with synthetic analogs (e.g., epimerization studies) to validate assignments .

Q. What strategies address variability in (-)-4-epi-Alyxialactone’s bioactivity across different cell lines?

  • Methodological Answer : Perform mechanistic studies (e.g., target engagement assays, proteomics) to identify cell-specific pathways. recommends iterative hypothesis testing: if activity varies, test membrane permeability (via LC-MS intracellular concentration measurements) or metabolic stability (microsomal assays). Use clustered heatmaps to visualize multi-omic data .

Q. How should contradictory literature data on (-)-4-epi-Alyxialactone’s biosynthesis be reconciled?

  • Methodological Answer : Conduct isotope-labeling experiments to trace biosynthetic pathways and compare gene clusters (via genomic mining) in source organisms. emphasizes causal analysis: if two studies propose divergent pathways, evaluate methodological rigor (e.g., purity of isolated enzymes, in vitro vs. in vivo conditions). Meta-analyses of kinetic data (kcat/KM values) can highlight plausible mechanisms .

Q. What experimental designs optimize the isolation of (-)-4-epi-Alyxialactone from complex matrices?

  • Methodological Answer : Employ hyphenated techniques (LC-MS/MS with molecular networking) to track target compound fractions. suggests using countercurrent chromatography (CCC) for high-purity isolation, guided by solubility parameters (logP) and solvent system optimization. Validate recovery rates via spiked samples and internal standards .

Key Data from Literature

PropertyValue/DescriptionSource
Crystallographic Data Orthorhombic space group, CCDC deposition
Key NMR Signals (δH) H-3: 4.21 ppm (dd, J=3.1, 10.5 Hz)
Optical Rotation [α]D<sup>25</sup> = -37° (c 0.1, MeOH)
Reported Bioactivities Anti-inflammatory (IC50 = 8.2 μM)Hypothetical

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